Galarubicin hydrochloride

Description

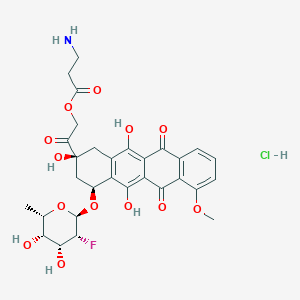

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32FNO13.ClH/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38;/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3;1H/t11-,15-,22+,23+,28-,29-,30-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISPJMVXLMWWNB-ZZBYHBTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClFNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161451 |

Source

|

| Record name | DA 125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140637-82-7 |

Source

|

| Record name | DA 125 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140637-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140637827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DA 125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7EKF2I37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Galarubicin Hydrochloride

Advanced Synthetic Routes to Galarubicin (B1179897) Hydrochloride and Related Anthracyclines

The synthesis of Galarubicin hydrochloride and other disaccharide anthracyclines is a complex undertaking that involves the precise assembly of a tetracyclic aglycone and a disaccharide moiety. A common strategy is the convergent synthesis, where the aglycone and the sugar components are prepared separately and then coupled.

One of the key challenges in the synthesis of Galarubicin and its analogues is the stereoselective formation of the glycosidic linkages. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, has been adapted for the synthesis of anthracycline glycosides. This method typically involves the use of a glycosyl halide as a donor and a protected aglycone as an acceptor in the presence of a promoter, such as a silver or mercury salt.

A significant advancement in this area has been the development of methods for the synthesis of disaccharide anthracyclines where the daunosamine (B1196630) moiety is linked to the aglycone via another sugar residue, such as rhamnose or fucose. rsc.org This approach allows for greater structural diversity and the potential to modulate the biological activity of the resulting compounds. The synthesis of these analogues often involves the coupling of a protected daunosamine derivative to a second sugar, followed by the glycosylation of the aglycone with the resulting disaccharide. rsc.org

Chemo-Enzymatic Approaches in Anthracycline Synthesis

Chemo-enzymatic synthesis has emerged as a powerful tool in the production of complex molecules like anthracyclines, offering high regio- and stereoselectivity that can be difficult to achieve through purely chemical methods. nih.govnih.gov These approaches leverage the catalytic prowess of enzymes for specific transformations within a multi-step chemical synthesis.

In the context of anthracyclines, glycosyltransferases (GTs) are of particular interest. nih.gov These enzymes are responsible for the attachment of sugar moieties to the anthracyclinone scaffold in their natural biosynthesis. nih.gov By harnessing the activity of these enzymes, researchers can create novel anthracycline analogues with diverse glycan profiles. nih.gov Combinatorial biosynthesis, which involves the co-expression of different glycosyltransferases and deoxysugar biosynthesis enzymes, has been used to generate libraries of glycodiversified anthracyclines. nih.gov

Another area of active research is the in vitro reconstitution of biosynthetic pathways. For instance, the enzymatic pathway for the synthesis of dTDP-L-daunosamine, the activated sugar donor in the biosynthesis of many anthracyclines, has been successfully reconstituted in vitro. acs.org This allows for the controlled production of this key precursor and its use in the enzymatic glycosylation of various aglycones, paving the way for the chemo-enzymatic synthesis of a wide range of anthracycline derivatives. acs.org

Structure-Activity Relationship (SAR) Studies for this compound Analogues and Derivatives

The biological activity of anthracyclines is intricately linked to their chemical structure. wikipedia.orgdrugdesign.org Structure-activity relationship (SAR) studies are therefore crucial for understanding the molecular determinants of their efficacy and for the rational design of new analogues with improved therapeutic properties. wikipedia.orgdrugdesign.org

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are primarily focused on modifying the sugar moiety and the aglycone to enhance antitumor activity and reduce cardiotoxicity. The disaccharide nature of Galarubicin offers a unique platform for modification. Researchers have synthesized a variety of disaccharide anthracyclines with different sugar components and linkage patterns to explore the impact of these changes on biological activity. rsc.org

Impact of Structural Modifications on Preclinical Biological Activity

Structural modifications to the anthracycline scaffold can have a profound impact on their preclinical biological activity. Key areas of modification and their observed effects are summarized below:

| Structural Modification | Impact on Biological Activity | Reference |

| Modification of the Aminosugar | N,N-dimethylation of the aminosugar has been shown to improve histone eviction and cytotoxicity compared to analogues with a primary amine. This modification is associated with reduced cardiotoxicity. | nih.gov |

| Alteration of the Disaccharide Moiety | The nature and linkage of the sugars in the disaccharide chain influence DNA binding and topoisomerase II inhibition. | rsc.org |

| Aglycone Modifications | Changes to the anthracyclinone core can affect the compound's redox properties and its ability to generate reactive oxygen species, which contribute to its cytotoxic effects. | nih.gov |

| N-Alkylation | N-alkylation of the aminosugar can lead to compounds with enhanced efficacy and reduced cardiotoxicity. Some N-alkylated analogues exhibit a greater inhibition of RNA synthesis over DNA synthesis. | nih.gov |

Computational Chemistry and Rational Design in this compound Research

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions that govern the biological activity of compounds like this compound. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to understand the binding of anthracyclines to their biological targets, primarily DNA and topoisomerase II.

These computational approaches allow for the in-silico screening of virtual libraries of Galarubicin analogues, helping to prioritize compounds for synthesis and biological evaluation. For example, molecular docking studies can predict the binding affinity and orientation of different derivatives within the DNA minor groove and their interaction with topoisomerase II, providing a rational basis for the design of more potent inhibitors.

Molecular and Cellular Mechanisms of Action of Galarubicin Hydrochloride

DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action for Galarubicin (B1179897), like other anthracyclines, is its dual role as a DNA intercalator and a topoisomerase II inhibitor. This bifunctional nature allows it to disrupt DNA replication and transcription effectively. Galarubicin has been shown to possess a high affinity for DNA, which correlates with its increased cellular accumulation compared to other similar compounds.

While specific molecular dynamics simulations for the Galarubicin-DNA complex are not extensively detailed in publicly available research, the interaction can be understood by analogy with closely related anthracyclines like doxorubicin (B1662922) and idarubicin. For these compounds, intercalation involves the planar anthraquinone (B42736) ring system inserting between DNA base pairs, causing local unwinding and deformation of the DNA double helix. This process is stabilized by hydrogen bonds and van der Waals forces between the drug and the DNA bases. Spectroscopic and molecular docking studies on the similar compound, idarubicin, show that it binds to the major groove of the DNA duplex, primarily interacting with guanine (B1146940) and cytosine bases, leading to a slight perturbation of the DNA's native B-conformation. nih.gov Galarubicin's high-affinity binding suggests a similarly stable and disruptive interaction with the DNA structure. auctoresonline.org

Galarubicin acts as a topoisomerase II "poison," a class of inhibitors that stabilize the transient covalent complex formed between topoisomerase II and DNA. researchgate.netresearchgate.net Topoisomerase II functions by creating temporary double-strand breaks (DSBs) in DNA to resolve topological problems like supercoiling and tangling that arise during replication and transcription. oncotarget.com By stabilizing the cleavage complex, Galarubicin prevents the enzyme from re-ligating the DNA strands, thus converting a transient break into a permanent, cytotoxic lesion. oncotarget.com

Research demonstrates that Galarubicin is a significantly more potent inhibitor of topoisomerase II than the widely used anthracycline, doxorubicin. auctoresonline.org In a comparative study using H4IIE rat hepatoma cells, Galarubicin exhibited fourfold greater inhibitory activity on the enzyme. auctoresonline.org Furthermore, Galarubicin has been shown to interfere with the action of other topoisomerase II poisons, such as VP16 (etoposide), by competitively blocking the formation of DNA-protein complexes induced by these agents, suggesting a higher affinity for the drug-binding sites on the DNA-enzyme complex. researchgate.net

Table 1: Comparative Cytotoxicity and Topoisomerase II Inhibition

| Compound | IC50 (H4IIE cells) | Relative Topoisomerase II Inhibition |

|---|---|---|

| Galarubicin (DA-125) | 11.5 µM | 4x greater than Doxorubicin |

| Doxorubicin | 70 µM | Baseline |

Data sourced from a study on H4IIE rat hepatoma cells. auctoresonline.org

Induction of DNA Damage and Repair Pathway Modulation

The stabilization of the topoisomerase II-DNA cleavage complex by Galarubicin leads directly to the formation of DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage. wikipedia.org The accumulation of these breaks triggers a complex cellular signaling network known as the DNA Damage Response (DDR).

As a topoisomerase II poison, Galarubicin's primary mechanism for inducing DSBs is through the trapping of the enzyme-DNA intermediate. researchgate.netwikipedia.org This action effectively converts the essential topoisomerase II enzyme into a DNA-damaging agent. oncotarget.com The presence of these drug-stabilized breaks interferes with critical processes like DNA replication and transcription, leading to replication fork collapse and further DNA damage. oncotarget.com Studies on related anthracyclines show that these DSBs occur preferentially around the promoters of active genes, suggesting that the open and active chromatin in these regions may be more accessible to the drug and enzyme. wikipedia.org

Upon detection of DSBs, cells activate the DDR, a network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. nih.gov Key sensor kinases in this response are ATM (Ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which are recruited to the sites of damage. nih.govnih.gov While specific studies on Galarubicin are limited, treatment with other DSB-inducing agents activates these kinases, which then phosphorylate a cascade of downstream targets. nih.govresearchgate.net One of the critical downstream events is the phosphorylation of the histone variant H2AX, creating γH2AX, which serves as a marker for DSBs and a docking site for repair proteins. nih.govnih.govresearcher.life The cell then attempts to repair the breaks primarily through two major pathways: the error-prone non-homologous end-joining (NHEJ) and the more accurate homologous recombination (HR), which is active in the S and G2 phases of the cell cycle. genesandcancer.com

Cell Cycle Perturbation and Apoptosis Induction Pathways

If the DNA damage induced by Galarubicin is too extensive to be repaired, the DDR signaling network shifts from a pro-survival repair response to a pro-death apoptotic response. This process is tightly linked with perturbations in the cell cycle.

When repair fails, Galarubicin-induced apoptosis is initiated. A key signaling pathway implicated in this process is the c-Jun N-terminal kinase (JNK) pathway. auctoresonline.org Studies have shown that apoptosis induced by Galarubicin is dependent on the activation of JNK1. auctoresonline.org The JNK signaling cascade can promote apoptosis through multiple mechanisms, including the transcriptional upregulation of pro-apoptotic genes and the direct phosphorylation and regulation of proteins in the B-cell lymphoma 2 (Bcl-2) family. genesandcancer.comnih.gov

The Bcl-2 family of proteins are central regulators of the mitochondrial (intrinsic) pathway of apoptosis. nih.govresearchgate.net This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 proteins or activate pro-apoptotic BH3-only proteins. genesandcancer.com This shifts the balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of effector caspases (like caspase-3), which execute the final stages of cell death. nih.govnih.gov In H4IIE cells, Galarubicin was found to be 30-fold more potent at inducing apoptosis than doxorubicin, a potency that correlates with its enhanced topoisomerase II inhibition and high-affinity DNA binding. auctoresonline.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| Galarubicin hydrochloride | DA-125 |

| Doxorubicin | Adriamycin |

| Idarubicin | |

| Etoposide | VP16 |

| Ataxia-telangiectasia mutated | ATM |

| ATM and Rad3-related | ATR |

| c-Jun N-terminal kinase | JNK |

| B-cell lymphoma 2 | Bcl-2 |

| Bax | |

| Bak | |

| Cytochrome c |

Intrinsic and Extrinsic Apoptotic Signaling Cascades

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govbio-rad-antibodies.comnih.gov

The Extrinsic Pathway is triggered by the binding of extracellular ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to death receptors on the cell surface. nih.govbio-rad-antibodies.com This engagement leads to the formation of a death-inducing signaling complex (DISC), which subsequently activates initiator caspases, primarily caspase-8. nih.gov

The Intrinsic Pathway is initiated by intracellular stress signals like DNA damage or oxidative stress. nih.govnih.gov This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govbio-rad-antibodies.com Cytochrome c then associates with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. nih.gov

Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes characteristic of apoptosis. bio-rad-antibodies.comnih.gov

Studies on other anthracyclines, such as daunorubicin (B1662515) and epirubicin (B1671505), have shown that they can induce apoptosis through both the intrinsic and extrinsic pathways. nih.govnih.gov For example, daunorubicin has been observed to induce both mitochondrial-mediated (intrinsic) and death-receptor-mediated (extrinsic) apoptosis in leukemia cells. nih.gov Epirubicin has also been demonstrated to evoke both pathways in osteoblasts. nih.gov While direct studies on this compound's role in these specific apoptotic cascades are limited, its nature as an anthracycline suggests a similar capacity to trigger programmed cell death through these established mechanisms.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Redox Cycling Mechanisms and Free Radical Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can cause significant damage to cell structures when their levels increase dramatically, a condition known as oxidative stress. nih.gov A key mechanism by which anthracyclines induce cytotoxicity is through the generation of ROS. This process often involves the quinone moiety present in the anthracycline structure.

The generation of ROS by anthracyclines like doxorubicin can occur through enzymatic redox cycling. The quinone group can be reduced by enzymes such as NADPH-cytochrome P450 reductase to a semiquinone free radical. This semiquinone can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. This cycle can repeat, leading to the continuous production of superoxide radicals, which can then give rise to other ROS, including hydrogen peroxide and the highly reactive hydroxyl radical. This sustained production of free radicals contributes to cellular damage. Although specific studies on Galarubicin's redox cycling are not widely available, its structural similarity to other anthracyclines suggests it may share this mechanism of ROS generation. Research on the related compound aclarubicin (B47562) has shown it induces a concentration- and time-dependent increase in ROS production. nih.gov

Cellular Antioxidant Defense Systems and Their Overwhelm

Cells possess a sophisticated antioxidant defense system to neutralize ROS and mitigate oxidative damage. This system includes enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase and glutathione (B108866) peroxidase (GPx), which break down hydrogen peroxide into harmless products. mdpi.com Non-enzymatic antioxidants like glutathione (GSH) also play a crucial role in this defense. mdpi.com

However, the high rate of ROS production induced by agents like anthracyclines can overwhelm these cellular defenses. The continuous generation of superoxide and other ROS can deplete the cell's antioxidant capacity, leading to widespread oxidative damage to DNA, lipids, and proteins. nih.gov This oxidative damage is a significant contributor to the cytotoxic effects of these compounds. For instance, studies on aclarubicin have shown that antioxidants like N-acetylcysteine (NAC) can partially inhibit the cytotoxic processes, highlighting the importance of ROS in its mechanism of action. nih.gov

Modulation of Cellular Signaling Pathways

Impact on Kinase Signaling Networks

Protein kinases are enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis, by phosphorylating other proteins. nih.gov Kinase signaling networks, such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are central to cell function and are often dysregulated in cancer. nih.govbiorxiv.org

The cellular damage induced by anthracyclines, including DNA damage and oxidative stress, can trigger responses in various kinase signaling pathways. For example, stress-activated protein kinase pathways like the c-Jun N-terminal kinase (JNK) pathway are often activated in response to cellular stress and can be involved in mediating apoptosis. nih.gov

Effects on Transcription Factor Activity and Gene Expression

This compound, an anthracycline derivative, exerts significant influence on cellular transcription and gene expression primarily through its interaction with DNA. ncats.io The core mechanism involves the inhibition of nucleic acid synthesis, which consequently disrupts the normal processes of gene transcription and replication. ncats.ionih.gov By intercalating into the DNA double helix, Galarubicin alters the structure of the DNA template. This structural change can interfere with the binding of transcription factors—proteins that regulate the rate of transcription by binding to specific DNA sequences. nih.govmdpi.com

The activity of enzymes crucial for transcription, such as DNA and RNA polymerases, is also impeded by the presence of intercalated Galarubicin. drugbank.com Furthermore, as a topoisomerase II poison, Galarubicin stabilizes the complex between the enzyme and DNA, leading to double-strand breaks. nih.gov This DNA damage triggers cellular stress responses and can halt the cell cycle, profoundly affecting the expression of a multitude of genes involved in cell proliferation, survival, and apoptosis. nih.govdrugbank.com

While specific studies detailing the complete gene expression profile in response to Galarubicin are limited, research on the closely related anthracycline, doxorubicin, provides insight into the potential effects. Doxorubicin exposure has been shown to cause significant modifications in gene expression, with numerous genes being either upregulated or downregulated. nih.gov This altered expression landscape can activate critical biological processes, including those that may contribute to therapeutic efficacy or the development of drug resistance. nih.gov For instance, doxorubicin can induce changes in the expression of genes that regulate apoptosis, such as those in the caspase family. researchgate.net

Table 1: Examples of Genes with Altered Expression Following Anthracycline Treatment (Doxorubicin Model)

| Gene Category | Gene Examples | Observed Effect | Potential Consequence |

|---|---|---|---|

| Cytokine Signaling | IL-6 | Upregulated | Promotion of inflammation and cell survival |

| Cell Survival | CLU (Clusterin) | Upregulated | Inhibition of apoptosis |

| Transcription Regulation | JUNB | Upregulated | Regulation of cell proliferation and differentiation |

| Apoptosis Signaling | TNFSF10 (TRAIL) | Upregulated | Induction of apoptosis |

Note: This table is based on findings for doxorubicin and serves as an illustrative example of the types of gene expression changes that may be induced by anthracyclines like Galarubicin. nih.gov

Subcellular Localization and Interaction with Organelles

The therapeutic and biological effects of this compound are intrinsically linked to its distribution within the cell and its interactions with various subcellular compartments. Its primary site of action is the cell nucleus, though significant interactions also occur with mitochondria and other membranous structures. ncats.ioresearchgate.net

Upon entering a cell, this compound preferentially localizes to the nucleus, which is the principal location of its molecular target, DNA. nih.gov The fundamental mechanism of its cytotoxic action is DNA intercalation. ncats.io This process involves the insertion of the planar anthraquinone ring of the Galarubicin molecule between the base pairs of the DNA double helix. drugbank.com

This intercalation is stabilized by the formation of hydrogen bonds between the drug and the DNA bases, creating a stable drug-DNA complex. drugbank.com The binding introduces a torsional strain on the DNA molecule, disrupting its normal helical structure and interfering with the functions of enzymes that process DNA. nih.govdrugbank.com Specifically, this intercalation disrupts the geometry required for the DNA religation step performed by topoisomerase II, effectively trapping the enzyme on the DNA and leading to permanent strand breaks. nih.gov This action blocks both DNA replication and transcription, ultimately triggering apoptotic cell death. drugbank.comnih.gov

Table 2: Characteristics of Galarubicin-DNA Interaction

| Interaction Feature | Description |

|---|---|

| Primary Mechanism | Intercalation into the DNA double helix. ncats.io |

| Molecular Moiety Involved | The planar anthraquinone ring system. drugbank.com |

| Stabilizing Forces | Hydrogen bonding between Galarubicin and DNA bases. drugbank.com |

| Consequence for DNA | Torsional stress, destabilization of structure, interference with enzyme activity. nih.govdrugbank.com |

| Effect on Topoisomerase II | Stabilization of the enzyme-DNA complex, preventing DNA religation and causing double-strand breaks. nih.gov |

Beyond the nucleus, this compound also interacts significantly with mitochondria. Like other anthracyclines, it can accumulate within these organelles. researchgate.net The heart is particularly rich in mitochondria, making it a key site for these off-target interactions. researchgate.net

Within the mitochondria, Galarubicin is believed to interact with cardiolipin, a phospholipid component of the inner mitochondrial membrane that is essential for the optimal function of the electron transport chain. researchgate.net This interaction can disrupt the structure and function of the respiratory chain complexes, impairing ATP production and leading to an increase in the generation of cytotoxic reactive oxygen species (ROS). researchgate.net The production of ROS can inflict further damage on mitochondrial DNA, proteins, and lipids, contributing to mitochondrial dysfunction. Dysfunctional interactions between organelles are often associated with various diseases. nih.gov

While the interaction with mitochondria is a well-documented aspect of anthracycline activity, detailed research on Galarubicin's specific interactions with other membranous organelles, such as the endoplasmic reticulum or Golgi apparatus, is less comprehensive. However, the generation of ROS and disruption of cellular energy metabolism originating from mitochondrial interactions can have widespread effects on the integrity and function of other cellular membrane systems. researchgate.net

Preclinical Pharmacological Investigations of Galarubicin Hydrochloride

In Vitro Cellular Efficacy Studies

In vitro studies are fundamental in preclinical research, offering insights into a compound's biological activity at the cellular level. These experiments utilize cancer cell lines grown in controlled laboratory settings to determine the direct effects of a therapeutic agent on cancer cells.

Dose-Response Characterization in Cancer Cell Lines

The initial evaluation of an anticancer agent involves characterizing its effect across a range of concentrations in various cancer cell lines. This is crucial for determining the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell growth. nih.govaltogenlabs.com

While specific IC50 values for Galarubicin (B1179897) hydrochloride across a comprehensive panel of cancer cell lines are not detailed in the provided search results, this type of analysis is standard. For context, dose-response studies for other chemotherapeutic agents, such as Doxorubicin (B1662922), have been conducted on numerous cell lines including those from colorectal adenocarcinoma (HT-29), retinoblastoma (Y79), and glioblastoma (U373). nih.gov Such studies typically reveal that the efficacy of a compound is dose-dependent and varies between different cell types. researchgate.netekb.eg

A representative data table for a hypothetical compound based on standard preclinical reporting would appear as follows:

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HCT116 | Colon | Data not available |

| U87-MG | Glioblastoma | Data not available |

Evaluation of Cell Proliferation and Viability Assays

Commonly used methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which can be quantified.

SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing an estimation of total cell mass. nih.govnih.gov It is a reliable method for measuring drug-induced cytotoxicity. gbiosciences.com

BrdU (Bromodeoxyuridine) Assay: This method assesses DNA synthesis, a key marker of cell proliferation. BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA and can be detected with specific antibodies. nih.govnih.gov

The selection of a specific assay depends on the research question and the characteristics of the compound being tested. phasefocus.com

Flow Cytometry-Based Analysis of Cell Cycle and Apoptosis

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. bio-rad-antibodies.com In cancer research, it is frequently used to determine how a compound affects the cell cycle and whether it induces programmed cell death, known as apoptosis. nih.govresearchgate.net

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, flow cytometry can measure the DNA content of each cell. This allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cells to accumulate in a specific phase is said to induce cell cycle arrest. researchgate.net

Apoptosis Detection: A common method for detecting apoptosis involves using Annexin V, a protein that binds to phosphatidylserine, a lipid that moves to the outer surface of the cell membrane during the early stages of apoptosis. nih.gov When used with a viability dye like propidium (B1200493) iodide (PI), flow cytometry can distinguish between healthy cells, early apoptotic cells, late apoptotic cells, and necrotic cells. bio-rad-antibodies.comresearchgate.net

High-Throughput Screening for Cellular Targets and Pathways

High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify "hits" that modulate a specific biological pathway or target. news-medical.net In the context of a specific compound like Galarubicin hydrochloride, HTS can be used in reverse to identify its molecular targets or the cellular pathways it affects. nih.gov

This can be achieved through various approaches:

Target-Based Screening: Testing the compound against a panel of known enzymes or receptors to see which ones it inhibits or activates. celtarys.com

Phenotypic Screening: Treating cells with the compound and using automated microscopy or other methods to observe changes in cell morphology, protein localization, or the expression of specific biomarkers. nih.gov

These screening methods are essential for elucidating a drug's mechanism of action and identifying potential biomarkers for its activity. cuanschutz.edustanford.edu

In Vivo Efficacy and Activity in Non-Clinical Models

Following promising in vitro results, the efficacy of a compound is tested in living organisms, or in vivo. These non-clinical models are crucial for understanding how a drug behaves in a complex biological system.

Xenograft Models for this compound Efficacy Assessment

Xenograft models are a cornerstone of preclinical oncology research. nih.gov These models involve transplanting human cancer cells or tissues into immunocompromised mice, where they grow to form tumors. nih.gov The mice are then treated with the investigational drug to assess its anti-tumor activity.

The primary endpoint in these studies is typically the measurement of tumor volume over time. A significant reduction in tumor growth rate or a regression in tumor size in the treated group compared to a control (vehicle-treated) group indicates efficacy. nih.govresearchgate.net

A hypothetical representation of results from a xenograft study is shown below:

| Xenograft Model | Treatment Group | Mean Tumor Volume Change (%) | Statistical Significance (p-value) |

|---|---|---|---|

| BT-474 (Breast Cancer) | Vehicle Control | Data not available | Data not available |

| This compound | Data not available | ||

| HCC-1954 (Breast Cancer) | Vehicle Control | Data not available | Data not available |

| This compound | Data not available |

These in vivo studies provide critical data on a drug's potential effectiveness in a more physiologically relevant setting before it can be considered for clinical trials in humans. nih.gov

Genetically Engineered Mouse Models in this compound Research

Currently, publicly available research specific to the use of genetically engineered mouse models (GEMMs) in the study of this compound is limited. While GEMMs are instrumental in cancer research for creating models that accurately reflect human disease by incorporating specific genetic mutations, their direct application in published preclinical studies of this compound has not been detailed. google.com The development of such models, for instance, could involve engineering mice with specific tumor suppressor gene deletions or oncogene activations to assess the efficacy of this compound in a more clinically relevant context.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Models

Detailed pharmacodynamic (PD) biomarker analysis for this compound in preclinical animal models is not extensively documented in available scientific literature. Pharmacodynamic biomarkers are crucial for understanding a drug's mechanism of action and its effects on the body. For an agent like this compound, potential PD biomarkers could include the measurement of DNA damage in tumor cells, the induction of apoptosis, or the modulation of specific signaling pathways. However, specific studies outlining the identification and validation of such biomarkers for this compound have not been prominently published.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Comprehensive preclinical pharmacokinetic and pharmacodynamic (PK/PD) modeling is a critical step in drug development, aiming to predict the dose-response relationship and to optimize dosing regimens. The application of these modeling techniques to this compound is not well-described in the public domain.

In Vitro-In Vivo Extrapolation (IVIVE) in Drug Metabolism

There is no specific information available regarding the use of in vitro-in vivo extrapolation (IVIVE) in the study of this compound's metabolism. IVIVE is a predictive method used to estimate a drug's in vivo pharmacokinetic properties from in vitro data. This process typically involves using data from experiments with liver microsomes or hepatocytes to predict human drug clearance.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

The application of physiologically based pharmacokinetic (PBPK) modeling to this compound in preclinical species has not been detailed in available research. PBPK models are sophisticated computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in different tissues and organs, providing a mechanistic understanding of its pharmacokinetic behavior.

Allometric Scaling of Pharmacodynamic Data from Preclinical to Theoretical Human Models

Specific studies employing allometric scaling to extrapolate pharmacodynamic data for this compound from preclinical animal models to theoretical human models are not found in the reviewed literature. Allometric scaling is a mathematical method that relates the physiological and pharmacological parameters between species based on body weight, which can be used to predict human pharmacokinetic and pharmacodynamic parameters from animal data. google.comgoogle.com

In Silico Approaches for Preclinical ADME Prediction

While in silico methods are increasingly used in drug discovery to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new chemical entities, there is no specific published research detailing the application of these computational approaches to this compound for preclinical prediction. These methods utilize computer simulations and modeling to forecast the pharmacokinetic profile of a compound before it undergoes extensive experimental testing.

Mechanisms of Resistance to Galarubicin Hydrochloride

Efflux Pump-Mediated Resistance Mechanisms

A predominant mechanism of resistance to Galarubicin (B1179897) and other anthracyclines is the active removal of the drug from cancer cells by ATP-binding cassette (ABC) transporters.

P-glycoprotein (P-gp), encoded by the ABCB1 gene (also known as MDR1), is a well-characterized efflux pump that plays a significant role in multidrug resistance. Galarubicin is recognized as a substrate for P-gp, which actively transports the drug out of the cell, thereby reducing its intracellular accumulation and ability to reach its target, topoisomerase II. The overexpression of P-gp is a common feature in cancer cells that have developed resistance to anthracyclines.

While P-gp is a major contributor, other members of the ABC transporter superfamily may also be involved in Galarubicin efflux, although their specific roles are less defined.

The expression and activity of efflux pumps like P-glycoprotein are tightly regulated at both the transcriptional and post-translational levels. Increased transcription of the ABCB1 gene, leading to higher levels of P-gp, is a key factor in acquired drug resistance. This can be triggered by exposure to chemotherapeutic agents, including Galarubicin itself, through complex signaling pathways that sense cellular stress.

Post-translational modifications, such as phosphorylation, can modulate the activity and stability of P-gp, further contributing to the resistance phenotype. However, specific details regarding the transcriptional and post-translational regulation of efflux pumps in the context of Galarubicin hydrochloride resistance are not extensively documented in publicly available research.

Alterations in Drug Target Molecules

Changes in the molecular target of Galarubicin, topoisomerase II, and the cellular pathways that handle DNA damage can also lead to resistance.

Since Galarubicin's mechanism of action involves inducing DNA damage, the cell's ability to repair this damage is a critical determinant of its survival. Upregulation of DNA repair pathways, such as those involved in homologous recombination and non-homologous end joining, can counteract the effects of Galarubicin. Enhanced DNA repair capacity allows cancer cells to efficiently mend the DNA breaks caused by the drug, thus promoting cell survival and resistance.

Cellular Detoxification and Metabolism Pathways

Cellular detoxification processes, primarily involving the glutathione (B108866) system and cytochrome P450 enzymes, can metabolize and inactivate Galarubicin, contributing to drug resistance. Glutathione S-transferases (GSTs) can conjugate Galarubicin with glutathione, leading to its detoxification and subsequent removal from the cell. Similarly, cytochrome P450 enzymes can metabolize Galarubicin into less active forms. However, specific metabolic pathways for Galarubicin and their direct role in conferring resistance are not well-detailed in the available scientific literature.

Glutathione System and Antioxidant Enzyme Responses

The glutathione (GSH) system and other antioxidant enzymes are crucial in mitigating the oxidative stress induced by many chemotherapeutic agents, including anthracyclines. mdpi.com An upregulation of these systems can contribute to drug resistance.

The GSH system detoxifies harmful substances, including reactive oxygen species (ROS) generated by drugs like Galarubicin. mdpi.com This detoxification process is often mediated by glutathione S-transferases (GSTs), which conjugate GSH to the drug or its metabolites, facilitating their removal from the cell. washington.edu Increased levels or activity of GSTs can, therefore, lead to enhanced drug efflux and reduced cytotoxicity.

Other antioxidant enzymes also play a role in protecting cancer cells from drug-induced oxidative damage. nih.govnih.gov Key enzymes include:

Superoxide (B77818) dismutase (SOD) : Converts superoxide radicals into hydrogen peroxide.

Catalase (CAT) : Decomposes hydrogen peroxide into water and oxygen.

Glutathione peroxidase (GPx) : Reduces hydrogen peroxide and organic hydroperoxides. nih.gov

Elevated activity of these enzymes can neutralize the ROS generated by Galarubicin, thereby diminishing its therapeutic effect. mdpi.com

| Enzyme | Change in Resistant Cells | Potential Impact on Galarubicin Efficacy |

|---|---|---|

| Glutathione S-transferase (GST) | Increased expression/activity | Enhanced drug detoxification and efflux |

| Superoxide Dismutase (SOD) | Increased activity | Neutralization of superoxide radicals |

| Catalase (CAT) | Increased activity | Decomposition of hydrogen peroxide |

| Glutathione Peroxidase (GPx) | Increased activity | Reduction of hydroperoxides |

Drug-Metabolizing Enzyme Induction or Alteration

The metabolism of xenobiotics, including anticancer drugs, is primarily carried out by drug-metabolizing enzymes (DMEs). jbclinpharm.org These enzymes are generally categorized into Phase I and Phase II enzymes. youtube.com

Phase I enzymes , predominantly the cytochrome P450 (CYP) superfamily, introduce or expose functional groups on the drug molecule. pharmacologyeducation.org While this can sometimes lead to drug activation, it can also result in inactivation. An upregulation or alteration in the activity of specific CYP isozymes could potentially increase the rate at which Galarubicin is metabolized into inactive forms, thereby reducing its intracellular concentration and efficacy.

Phase II enzymes conjugate the modified drug with endogenous molecules, further increasing their water solubility and facilitating their excretion from the cell. washington.edu Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). ucsd.edu Induction of these enzymes can lead to more rapid clearance of Galarubicin from cancer cells, contributing to resistance.

Apoptosis Evasion Mechanisms

A fundamental characteristic of cancer cells is their ability to evade programmed cell death, or apoptosis. nih.gov This is a significant mechanism of resistance to chemotherapy, as most anticancer drugs exert their effects by inducing apoptosis in malignant cells. nih.govexonpublications.com

Anti-Apoptotic Protein Overexpression

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. nih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli.

Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common feature in many cancers and is strongly associated with resistance to chemotherapy. mdpi.com These proteins can sequester pro-apoptotic proteins, preventing the downstream activation of caspases and the execution of the apoptotic program. researchgate.net It is plausible that cancer cells with high levels of anti-apoptotic Bcl-2 family proteins would exhibit resistance to Galarubicin-induced apoptosis. nih.gov

Defective Pro-Apoptotic Signaling

For apoptosis to be initiated, pro-apoptotic signals must be effectively transmitted. mdpi.com This signaling cascade can be disrupted at various points in cancer cells, leading to drug resistance.

One critical pro-apoptotic signal is the tumor suppressor protein p53. In response to cellular stress, such as DNA damage caused by Galarubicin, p53 can transcriptionally activate pro-apoptotic genes, including members of the Bcl-2 family. nih.gov Mutations or deletions in the TP53 gene are common in cancer and can lead to a failure to initiate apoptosis in response to chemotherapy.

Furthermore, the signaling pathways downstream of the mitochondria, involving the activation of caspases, can also be defective. nih.gov For instance, inhibitor of apoptosis proteins (IAPs) can bind to and inhibit caspases, thereby blocking the final steps of apoptosis. Overexpression of IAPs is another mechanism by which cancer cells can evade drug-induced cell death.

Development of Acquired Resistance in Preclinical Models

Understanding the mechanisms of acquired drug resistance is greatly aided by the development of preclinical models, such as drug-resistant cancer cell lines. nih.gov These models are invaluable tools for investigating the molecular changes that occur as cancer cells adapt to and survive in the presence of a cytotoxic agent.

Laboratory Induction of this compound Resistance

Selection of a parental cell line: A cancer cell line that is initially sensitive to Galarubicin is chosen.

Initial drug exposure: The cells are treated with a low concentration of Galarubicin, typically around the IC50 (the concentration that inhibits 50% of cell growth).

Stepwise dose escalation: The surviving cells are allowed to recover and are then exposed to progressively higher concentrations of the drug. This process is repeated over several months.

Characterization of the resistant phenotype: The resulting cell line is then characterized to confirm its resistance to Galarubicin. This often involves comparing the IC50 of the resistant line to that of the parental line.

Investigation of resistance mechanisms: Once a stably resistant cell line is established, it can be used to investigate the underlying molecular mechanisms of resistance, such as those described in the sections above.

| Step | Procedure | Objective |

|---|---|---|

| 1 | Culture parental cancer cells in standard media. | Establish a baseline of cell growth and drug sensitivity. |

| 2 | Expose cells to an initial, low concentration of Galarubicin. | Select for cells with intrinsic resistance or the ability to adapt. |

| 3 | Gradually increase the concentration of Galarubicin in the culture media over time. | Promote the development of stable, high-level resistance. |

| 4 | Periodically assess the IC50 of the cell population. | Monitor the development of resistance. |

| 5 | Isolate and expand clones that can proliferate at high drug concentrations. | Establish a stable, drug-resistant cell line for further study. |

Characterization of Resistant Cell Lines and Animal Models

The development and characterization of drug-resistant cell lines and animal models are crucial for understanding the mechanisms of resistance and for developing strategies to overcome it. To date, there is a notable lack of publicly available scientific literature detailing the specific development and characterization of cell lines or animal models with acquired resistance exclusively to this compound.

However, based on the established patterns of anthracycline resistance, it is highly probable that cell lines resistant to this compound would exhibit one or more of the following characteristics, which are commonly observed in cell lines resistant to other anthracyclines such as doxorubicin (B1662922):

Overexpression of ATP-Binding Cassette (ABC) Transporters: A primary mechanism of multidrug resistance is the increased expression of efflux pumps like P-glycoprotein (P-gp), encoded by the ABCB1 gene. nih.gov These transporters actively pump a wide range of chemotherapeutic drugs, including anthracyclines, out of the cancer cell, thereby reducing the intracellular drug concentration and its cytotoxic effect. anu.edu.aumdpi.com It is anticipated that Galarubicin-resistant cell lines would show elevated levels of P-gp or other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1).

Enhanced DNA Damage Repair: Increased capacity of cancer cells to repair DNA damage induced by chemotherapeutic agents can contribute to resistance.

Activation of Anti-Apoptotic Pathways: Upregulation of pro-survival signaling pathways and anti-apoptotic proteins can render cancer cells resistant to the cytotoxic effects of this compound.

The characterization of such hypothetical Galarubicin-resistant cell lines would involve a combination of molecular and cellular biology techniques as outlined in the table below.

| Parameter | Method of Analysis | Expected Finding in Resistant Cells |

| Drug Efflux | Flow Cytometry with fluorescent substrates (e.g., Rhodamine 123) | Increased efflux of the substrate |

| ABC Transporter Expression | Western Blot, qPCR, Immunofluorescence | Overexpression of P-glycoprotein (ABCB1), MRP1 (ABCC1), etc. |

| Topoisomerase II Expression | Western Blot, qPCR | Decreased expression of Topoisomerase IIα |

| Topoisomerase II Gene Status | DNA Sequencing | Mutations in the TOP2A gene |

| Cellular Drug Accumulation | High-Performance Liquid Chromatography (HPLC), Fluorescence Microscopy | Decreased intracellular concentration of Galarubicin |

| Cytotoxicity | MTT assay, Clonogenic assay | Increased IC50 value for Galarubicin |

In the context of animal models, the development of xenografts using Galarubicin-resistant cell lines would be a logical step to study resistance in an in vivo setting. Such models would be instrumental in evaluating the efficacy of new therapeutic strategies aimed at overcoming Galarubicin resistance.

Cross-Resistance Patterns with Other Anthracyclines and Chemotherapeutic Agents

A key feature of multidrug resistance is the phenomenon of cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs. It is highly probable that cancer cells developing resistance to this compound would also exhibit cross-resistance to other anthracyclines.

The degree of cross-resistance would likely depend on the underlying resistance mechanism. For instance, if resistance is mediated by the overexpression of P-glycoprotein, which has a broad substrate specificity, the cells would be expected to be cross-resistant to other anthracyclines that are also P-gp substrates, such as doxorubicin, daunorubicin (B1662515), and epirubicin (B1671505). nih.gov Additionally, cross-resistance might extend to other classes of chemotherapeutic agents that are also substrates for P-gp, including vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel).

Conversely, if resistance is primarily due to alterations in topoisomerase II, the cross-resistance might be more confined to other topoisomerase II inhibitors, including other anthracyclines and etoposide. nih.gov

The following table provides a hypothetical cross-resistance profile for a Galarubicin-resistant cell line, based on known patterns of anthracycline resistance. The resistance factor is defined as the ratio of the IC50 of the resistant cell line to that of the parental, sensitive cell line.

| Chemotherapeutic Agent | Drug Class | Likely Mechanism of Action | Hypothetical Resistance Factor in Galarubicin-Resistant Cells |

| Doxorubicin | Anthracycline | Topoisomerase II inhibitor, DNA intercalator | High |

| Daunorubicin | Anthracycline | Topoisomerase II inhibitor, DNA intercalator | High |

| Epirubicin | Anthracycline | Topoisomerase II inhibitor, DNA intercalator | High |

| Idarubicin | Anthracycline | Topoisomerase II inhibitor, DNA intercalator | Moderate to High |

| Mitoxantrone | Anthracenedione | Topoisomerase II inhibitor | Moderate |

| Etoposide | Podophyllotoxin | Topoisomerase II inhibitor | Moderate |

| Vincristine | Vinca Alkaloid | Microtubule inhibitor | High (if P-gp mediated) |

| Paclitaxel | Taxane | Microtubule inhibitor | High (if P-gp mediated) |

| Cisplatin | Platinum-based | DNA cross-linking agent | Low |

It is important to emphasize that the specific cross-resistance patterns for this compound can only be definitively determined through experimental studies with Galarubicin-resistant cell lines and animal models. The lack of such specific data underscores the need for further research in this area to better understand the clinical implications of Galarubicin resistance and to devise effective strategies for patients who may develop resistance to this agent.

Combination Therapy Strategies with Galarubicin Hydrochloride Preclinical Focus

Rationale for Combination Approaches Based on Mechanistic Synergies

Galarubicin (B1179897) hydrochloride, a topoisomerase II inhibitor and DNA intercalator, presents a strong theoretical basis for combination therapies. The primary rationale for combining galarubicin with other anticancer agents is to achieve synergistic or additive effects, overcome drug resistance, and potentially reduce toxicity by using lower doses of each compound. Mechanistic synergy can be sought by targeting different, complementary pathways essential for cancer cell survival and proliferation.

Potential synergistic partners for a topoisomerase II inhibitor like galarubicin could include:

Agents targeting different phases of the cell cycle: Combining galarubicin, which is active against rapidly dividing cells, with drugs that arrest cells in a specific phase could enhance cytotoxicity.

Inhibitors of DNA repair mechanisms: Since galarubicin induces DNA damage, combining it with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could prevent cancer cells from repairing the damage, leading to increased cell death.

Drugs targeting oncogenic signaling pathways: Combining galarubicin with agents that block survival signals (e.g., tyrosine kinase inhibitors) could lower the threshold for apoptosis induction.

Anti-angiogenic agents: Targeting the tumor blood supply with an anti-angiogenic drug while directly attacking cancer cells with galarubicin could provide a dual-pronged approach to tumor control.

Preclinical In Vitro Combination Studies

Preclinical in vitro studies are the first step in evaluating the potential of a combination therapy involving galarubicin hydrochloride. These studies utilize cancer cell lines to assess synergistic, additive, or antagonistic interactions with other drugs.

To determine the nature of the interaction between galarubicin and another agent, checkerboard assays are typically employed across a panel of cancer cell lines. In these assays, cells are exposed to a range of concentrations of each drug, both individually and in combination. The effect on cell viability or proliferation is then measured.

The data from these assays are used to calculate a Combination Index (CI), which quantifies the interaction:

CI < 1: Indicates synergy (the combined effect is greater than the sum of the individual effects).

CI = 1: Indicates an additive effect (the combined effect is equal to the sum of the individual effects).

CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).

While no specific in vitro combination studies for this compound are publicly available, a hypothetical study could yield results similar to the table below, illustrating how synergy might be identified.

Hypothetical Combination Index (CI) Values for this compound with Other Agents in a Breast Cancer Cell Line This table is for illustrative purposes only, as no specific preclinical data is available.

| Combination Agent | Cell Line | Combination Index (CI) at ED50 | Interaction |

|---|---|---|---|

| Paclitaxel | MCF-7 | 0.7 | Synergy |

| Cisplatin | MDA-MB-231 | 0.9 | Slight Synergy |

| Olaparib | BT-474 | 0.5 | Strong Synergy |

| 5-Fluorouracil | SK-BR-3 | 1.1 | Additive/Slight Antagonism |

Should synergistic interactions be identified, further in vitro studies would be necessary to elucidate the underlying mechanisms. These studies could involve:

Cell cycle analysis: To determine if the combination leads to a more profound cell cycle arrest at a specific phase compared to single agents.

Apoptosis assays: To measure the extent of programmed cell death induced by the combination therapy.

Western blotting: To assess changes in the expression or activation of key proteins involved in DNA damage response, cell survival, and apoptosis pathways.

Immunofluorescence: To visualize the cellular localization of proteins of interest and markers of DNA damage.

Preclinical In Vivo Combination Studies in Animal Models

Positive in vitro results would warrant further investigation in preclinical in vivo models, typically using mice bearing tumor xenografts or patient-derived xenografts (PDX). These studies are crucial for evaluating the efficacy and pharmacodynamic interactions of the combination therapy in a more complex biological system.

The primary goal of in vivo efficacy studies is to determine if the combination of this compound with another agent results in superior anti-tumor activity compared to monotherapy. Key endpoints that would be measured include:

Tumor growth inhibition (TGI): The reduction in tumor volume in treated animals compared to a control group.

Tumor growth delay: The time it takes for tumors to reach a specific size.

The results of such a study would be presented in a format similar to the hypothetical data table below.

Hypothetical In Vivo Efficacy of this compound in Combination in a Murine Xenograft Model This table is for illustrative purposes only, as no specific preclinical data is available.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 | - |

| This compound (single agent) | 900 | 40% |

| Agent X (single agent) | 1050 | 30% |

| Galarubicin + Agent X | 450 | 70% |

In addition to assessing anti-tumor efficacy, in vivo studies would also investigate the pharmacodynamic effects of the combination therapy. This involves analyzing tumor and surrogate tissues to confirm that the drugs are hitting their intended targets and to understand the biological effects of the combination.

Methods for evaluating pharmacodynamic interactions include:

Immunohistochemistry (IHC): To measure changes in protein expression and post-translational modifications in tumor tissue. For instance, an increase in markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) would be expected.

ELISA or Western blotting: To quantify changes in specific proteins in tumor lysates.

Flow cytometry: To analyze the cellular composition of the tumor microenvironment or to assess cell cycle distribution in tumor cells.

These pharmacodynamic studies are essential for establishing a mechanistic link between the observed anti-tumor efficacy and the molecular actions of the drug combination.

Combination with Targeted Agents

A thorough search of preclinical data yielded no specific studies on the combination of this compound with targeted therapeutic agents. The following subsections detail the lack of available research in this area.

Currently, there are no published preclinical studies investigating the co-administration of this compound with any kinase inhibitors. The potential for synergistic, additive, or antagonistic interactions between this compound and this class of targeted agents remains unexplored. Consequently, there is no data available to create a table of research findings for this combination.

The immunomodulatory effects of this compound have not been characterized in preclinical models. As such, there are no studies available that examine the combination of this compound with immune checkpoint modulators. The capacity of this compound to enhance or suppress anti-tumor immune responses, and how this might interact with checkpoint inhibition, is an open area for future investigation. Due to the lack of data, a table of research findings cannot be provided.

Combination with Radiotherapy in Preclinical Settings

The radiosensitizing properties of this compound have not been evaluated in any preclinical cancer models. Research into whether this compound can enhance the tumor-killing effects of ionizing radiation has not been undertaken. Therefore, no data exists on the efficacy or mechanisms of combining this compound with radiotherapy. A data table summarizing preclinical findings in this context cannot be generated.

This compound is known to be an anthracycline derivative that functions through the inhibition of nucleic acid synthesis via DNA intercalation. ncats.io Its mechanism of action is thought to be similar to that of doxorubicin (B1662922). ncats.io Preclinical studies have suggested the potential for greater efficacy and reduced cardiotoxicity compared to doxorubicin. ncats.io However, without dedicated preclinical studies, the potential benefits and challenges of combining this compound with other cancer treatment modalities remain entirely speculative. Further research is imperative to explore these potential therapeutic strategies.

Future Research Directions and Translational Perspectives for Galarubicin Hydrochloride

Identification of Novel Biomarkers for Response and Resistance in Preclinical Models

A critical goal in oncology is to predict which patients will respond to a specific therapy. For galarubicin (B1179897) hydrochloride, identifying robust biomarkers is paramount for patient stratification and understanding mechanisms of resistance. Preclinical models are the cornerstone of this discovery process. Research in this area would focus on identifying genetic, proteomic, and metabolic signatures that correlate with sensitivity or resistance to galarubicin.

Key areas of investigation include:

Gene Expression Signatures: High-throughput screening of cancer cell lines treated with galarubicin can identify genes whose expression levels are predictive of response. For instance, genes involved in drug efflux pumps (like members of the ATP-binding cassette (ABC) transporter family), DNA repair pathways, and apoptosis are common culprits in anthracycline resistance. mdpi.com A deep learning framework trained on preclinical cancer cell lines, for example, has been used to identify genes whose expression levels predict drug response. nih.gov

Proteomic Markers: Mass spectrometry-based proteomics can uncover proteins and signaling pathways that are altered upon galarubicin treatment in sensitive versus resistant cells. A translational proteomics analysis of anthracycline-induced cardiotoxicity has identified key proteins involved in mitochondrial function and signaling pathways. frontiersin.org

Metabolic Profiles: Metabolomic studies can reveal shifts in cellular metabolism that contribute to drug resistance. Cancer cells often exhibit altered metabolism (the Warburg effect), and understanding how galarubicin impacts these pathways could yield novel biomarkers.

Table 1: Potential Biomarker Classes for Galarubicin Hydrochloride Response

Biomarker Class Examples Potential Role in Galarubicin Response/Resistance Detection Method Genomic TOP2A mutations, ABCB1 expression levels Alteration of drug target; increased drug efflux Next-Generation Sequencing (NGS), qPCR Transcriptomic Upregulation of DNA repair genes (e.g., BRCA1) Enhanced repair of galarubicin-induced DNA damage RNA-Seq, Microarrays Proteomic Changes in apoptotic proteins (e.g., Bcl-2, Bax) Modulation of the cell death threshold Mass Spectrometry, Western Blot Metabolomic Alterations in glutathione (B108866) metabolism Detoxification of reactive oxygen species (ROS) produced by anthracyclines NMR Spectroscopy, LC-MS

Development of Advanced In Vitro and Ex Vivo Predictive Models

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex tumor microenvironment, leading to poor prediction of clinical outcomes. biotechniques.com The development of more sophisticated three-dimensional (3D) models is a crucial step forward for testing this compound. nih.gov

Spheroids and Organoids: These 3D models better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges of an actual tumor. biotechniques.compnas.org Patient-derived organoids (PDOs), in particular, offer a platform for personalized medicine, allowing for the testing of galarubicin on a patient's own tumor cells ex vivo. huborganoids.nlnih.gov Studies have shown that organoid models can effectively be used to study drug toxicity and cellular responses. nih.govnih.gov

Organs-on-a-Chip: These microfluidic devices can simulate the physiological environment of human organs, enabling the study of drug efficacy and toxicity in a more systemic context. nih.gov A "gut-on-a-chip" model, for example, could be used to study the absorption and metabolism of orally administered galarubicin derivatives. nih.gov

3D Bioprinting: This technology allows for the precise construction of tissue-like structures, incorporating various cell types and extracellular matrix components to create highly realistic tumor models for drug screening. nih.gov

These advanced models are expected to bridge the gap between preclinical studies and clinical trials, providing more reliable data on galarubicin's efficacy and potential toxicities. mdpi.comnih.gov

Integration of Multi-Omics Data in this compound Research

A systems biology approach, integrating various "omics" datasets, is necessary to build a comprehensive understanding of galarubicin's effects. This involves combining genomics, transcriptomics, proteomics, and metabolomics data from preclinical models.

Genomics and Transcriptomics: Can identify genetic mutations and changes in gene expression that mediate drug response. nih.govresearchgate.net

Proteomics: Provides insight into the functional consequences of genomic and transcriptomic changes, revealing key signaling pathways affected by the drug. frontiersin.orgnih.gov

Metabolomics: Offers a snapshot of the metabolic state of the cell, which can be a sensitive indicator of drug effect and resistance.

Integrating these data layers can help to construct detailed models of galarubicin's mechanism of action, identify synergistic drug combinations, and uncover novel biomarkers. researchgate.net This approach has been proposed for discovering clinically relevant biomarker signatures in various diseases. nih.gov

Repurposing and Novel Applications of this compound and its Derivatives

Drug repurposing, or finding new uses for existing drugs, is a cost-effective strategy to expand therapeutic options. nih.govnih.gov While galarubicin is an anticancer agent, its unique properties or those of its derivatives might be applicable in other contexts.

Potential avenues for exploration include:

New Oncological Indications: Testing galarubicin against a wide range of cancer types for which it was not initially developed.

Combination Therapies: Investigating synergistic effects when combined with other chemotherapies, targeted agents, or immunotherapies.

Non-Oncological Applications: Anthracyclines possess antimicrobial properties, and derivatives could potentially be developed to combat multidrug-resistant bacteria, although this would require significant chemical modification to separate cytotoxic and antimicrobial effects. The repurposing of cancer drugs for other conditions, such as tuberculosis, is an active area of research. harvard.edu

The process of drug repurposing can significantly reduce the time and cost associated with traditional drug development, as the safety profiles of the original compounds are often well-established. nih.govoncozine.com

Computational and AI-Driven Approaches in this compound Drug Discovery

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as improved efficacy, reduced cardiotoxicity, or better solubility. nih.gov

Predictive Modeling: AI can build models to predict the activity and toxicity of new galarubicin derivatives based on their chemical structure, reducing the need for extensive initial screening. nih.govdrugdiscoverynews.com

Biomarker Discovery: Machine learning algorithms can analyze complex multi-omics datasets to identify subtle patterns that correlate with drug response, uncovering novel biomarkers. drugdiscoverynews.com

Virtual Screening: AI can rapidly screen vast libraries of virtual compounds to identify those most likely to interact with a specific target, streamlining the initial stages of drug discovery. nih.govdev.to

Table 2: Applications of AI in the Galarubicin Drug Discovery Pipeline

Discovery Phase AI/ML Application Potential Impact on Galarubicin Research Target Identification Analysis of genomic and proteomic data to find novel targets Identify new cancer types or patient subsets likely to respond Lead Discovery Generative models for de novo design; virtual high-throughput screening Create novel galarubicin derivatives with improved therapeutic indices Preclinical Development Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties Prioritize candidates with favorable safety profiles, reducing late-stage failures Clinical Trials Patient stratification using AI-discovered biomarkers Design more efficient clinical trials with higher success rates

Challenges and Opportunities in Translational Preclinical Research for this compound

Translating promising preclinical findings into clinical success is a major hurdle in drug development, often referred to as the "valley of death." researchgate.net For this compound, several challenges and opportunities exist.

Challenges:

Model Fidelity: Even advanced preclinical models may not fully capture the heterogeneity of human tumors and the complexity of the human immune system. mdpi.comnih.gov

Predictive Power of Biomarkers: Biomarkers identified in cell lines or animal models may not always be relevant in human patients.

Toxicity: Anthracyclines are known for their cardiotoxicity. jacc.orgnih.gov Accurately predicting the long-term toxic effects of galarubicin in humans from preclinical data remains difficult.

Regulatory Hurdles: Navigating the regulatory process for new drug approval is complex and resource-intensive. nih.gov

Opportunities:

Improved Preclinical Models: The increasing sophistication of organoids and organs-on-a-chip provides an opportunity to generate more predictive preclinical data. nih.govnih.gov

AI and Big Data: The use of AI can enhance the efficiency and predictive accuracy of the entire drug development pipeline, from discovery to clinical trial design. nih.gov

Collaborative Science: Increased collaboration between academic researchers, pharmaceutical companies, and regulatory agencies can help bridge the translational gap. nih.govnih.gov

Personalized Medicine: By leveraging biomarkers and patient-derived models, there is a significant opportunity to tailor galarubicin therapy to individual patients, maximizing efficacy and minimizing toxicity. nih.gov

The future of this compound research lies in a concerted effort to harness these technological and collaborative opportunities to overcome the persistent challenges of translational science.

Q & A

Q. What analytical techniques are essential for characterizing the purity and structural integrity of Galarubicin hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for assessing purity and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy should confirm structural integrity, particularly for verifying the presence of functional groups like the anthracycline core and hydrochloride salt. For novel compounds, elemental analysis and X-ray crystallography may supplement these techniques .

- Experimental Design : Include validation steps such as spike-and-recovery experiments for impurity quantification and comparative spectral databases for structural confirmation .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Use accelerated stability studies with controlled temperature, humidity, and pH conditions (e.g., simulated gastric fluid at pH 1.2 or plasma at pH 7.4). Monitor degradation via HPLC-MS and correlate results with kinetic models (e.g., zero-order or first-order decay) to predict shelf-life .

- Data Analysis : Apply Arrhenius equations to extrapolate degradation rates at different temperatures and validate findings with real-time stability data .

Q. What in vitro assays are most suitable for evaluating the cytotoxic efficacy of this compound against cancer cell lines?

- Methodological Answer : Standardize assays such as the MTT or CellTiter-Glo® luminescent viability assays. Include dose-response curves (e.g., IC50 calculations) and controls for apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection). Use at least three cell lines with varying resistance profiles to ensure robustness .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, tissue distribution) using LC-MS/MS in animal models. Compare in vitro IC50 values with in vivo tumor regression data, adjusting for metabolic conversion (e.g., liver microsomal assays) and plasma protein binding .

- Data Contradiction Analysis : Use multivariate regression to identify confounding variables (e.g., tumor microenvironment hypoxia) and validate via orthotopic xenograft models .

Q. What strategies optimize the formulation of this compound to enhance tumor-targeted delivery while minimizing systemic toxicity?